N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide is a complex organic compound characterized by its unique molecular structure This compound features a phenyl ring substituted with methoxy groups and an ethyl chain linked to an amide group, which is further connected to a thiophene ring and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethylamine This intermediate can be obtained through the reduction of 3,4-dimethoxyphenylacetic acid
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of corresponding amines and alcohols.
Substitution: Introduction of different alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays. Its structural similarity to certain natural products allows it to interact with biological targets.
Medicine: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide has been explored for its medicinal properties, including its potential use as an anti-inflammatory and antioxidant agent. Research is ongoing to determine its efficacy and safety in therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and the production of advanced materials.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the thiophene and allyl groups.
3,4-Dimethoxyphenethylamine: Related structure but without the amide and thiophene functionalities.
N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide: Similar to the target compound but with a different substituent on the phenyl ring.
Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide stands out due to its combination of methoxy groups, amide bond, thiophene ring, and allyl group
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-4-18(20)19(12-15-8-10-23-13-15)9-7-14-5-6-16(21-2)17(11-14)22-3/h4-6,8,10-11,13H,1,7,9,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGREEQQBDQEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(CC2=CSC=C2)C(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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